7-Acetoxycoumarin
Overview
Description
7-Acetoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by the presence of an acetoxy group at the 7th position of the coumarin structure. This compound has garnered attention due to its significant biological activities, particularly its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Acetoxycoumarin can be synthesized through the acetylation of umbelliferone (7-hydroxycoumarin)This process typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Acetoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acetoxy group, leading to the formation of hydroxyl derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various hydroxyl and substituted coumarin derivatives, which can have distinct biological and chemical properties .
Scientific Research Applications
7-Acetoxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
7-Acetoxycoumarin exerts its effects primarily through the inhibition of inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This inhibition is achieved by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The compound also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Umbelliferone (7-Hydroxycoumarin): The precursor for 7-acetoxycoumarin, known for its antioxidant and anti-inflammatory properties.
4-Methylumbelliferone: Another coumarin derivative with significant biological activities, including anti-inflammatory and anticancer properties.
Esculetin (6,7-Dihydroxycoumarin): Known for its antioxidant and anti-inflammatory effects.
Uniqueness: this compound stands out due to its specific acetoxy group at the 7th position, which enhances its anti-inflammatory properties compared to other coumarin derivatives. This unique structural feature allows it to interact more effectively with molecular targets involved in inflammatory pathways .
Properties
IUPAC Name |
(2-oxochromen-7-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOXZPZHVOXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146114 | |
Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-49-2 | |
Record name | 7-Acetoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10387-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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